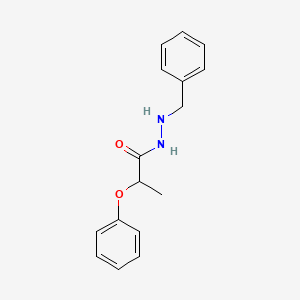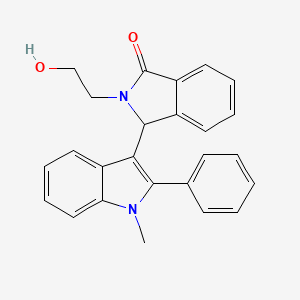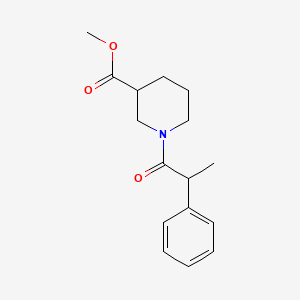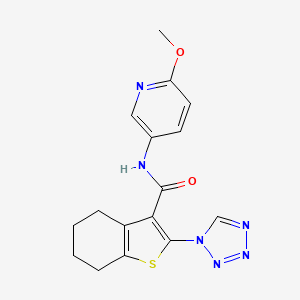![molecular formula C17H22N2O3 B13373451 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13373451.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with a pyridinylacetamide moiety, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide typically involves multiple steps, including the formation of the bicyclic structure and the subsequent attachment of the pyridinylacetamide group. Common synthetic routes may include:
Formation of the Bicyclic Structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Attachment of the Pyridinylacetamide Group: This step may involve nucleophilic substitution reactions or amide bond formation under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, including its activity against specific diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-oxo-1(4H)-pyridinyl)acetamide: Lacks the methoxy and methyl groups.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-4-oxo-1(4H)-pyridinyl)acetamide: Lacks the methyl group.
Uniqueness
The presence of the methoxy and methyl groups in N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)acetamide may confer unique chemical and biological properties, such as increased stability, altered reactivity, or enhanced biological activity.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-15(20)16(22-2)9-19(11)10-17(21)18-8-14-7-12-3-4-13(14)6-12/h3-5,9,12-14H,6-8,10H2,1-2H3,(H,18,21) |
InChIキー |
FXVIQHRBTZLYFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2CC3CC2C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine](/img/structure/B13373368.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

![ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B13373433.png)
![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)

![3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373444.png)

